molecular formula C9H12BrN3O3 B7874950 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol

2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol

Cat. No.: B7874950
M. Wt: 290.11 g/mol
InChI Key: ZUCWKFITCLFFBX-UHFFFAOYSA-N
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Description

2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and an amino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol typically involves multiple steps. One common route starts with the nitration of 5-bromo-2-aminopyridine to produce 5-bromo-3-nitropyridine. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce a variety of functional groups.

Scientific Research Applications

2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-nitropyridine
  • 5-Bromo-2-nitropyridine
  • 2-Amino-3-bromo-5-nitropyridine

Uniqueness

Compared to similar compounds, 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol has a unique structure that includes an additional amino alcohol moiety. This structural feature enhances its solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

2-[(5-bromo-3-nitropyridin-2-yl)amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-9(2,5-14)12-8-7(13(15)16)3-6(10)4-11-8/h3-4,14H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWKFITCLFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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